molecular formula C18H14N2OS2 B2955473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide CAS No. 2034253-51-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide

Cat. No.: B2955473
CAS No.: 2034253-51-3
M. Wt: 338.44
InChI Key: KBGLYYGZGGSWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Bithiophene is a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . It’s a characteristic secondary metabolite derived from plants belonging to the family Asteraceae .


Synthesis Analysis

Bithiophene and thienothiophene can be polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymers . Also, photoluminescent donor–acceptor–donor (DAD) molecules were prepared by palladium-catalyzed coupling from readily available compounds such as ethyl 3-decyl-2,2’-bithiophene-5-carboxylate and aryl halides .


Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The alkylthiophene substituted benzodithiophene (BDT) is a two-dimensional conjugated monomer, which could enhance intermolecular π-π interactions, thus facilitate the intermolecular charge transport .


Chemical Reactions Analysis

The chemical reactions of bithiophene-based compounds are complex and depend on the specific structures and conditions. For example, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of bithiophene-based compounds can vary widely. For example, the Kamlet–Taft dipolarity/polarizability parameters π* for various ionic liquids were determined using 4-tert-butyl-2- ( (dicyanomethylene)-5- [4-N,N-diethylamino)-benzylidene]-Δ3-thiazoline and 5- (N,N-dimethylamino)-5′-nitro-2,2′-bithiophene as solvatochromic probes .

Scientific Research Applications

Polymer Synthesis

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide has been explored in the synthesis of novel aromatic polyimides. These polyimides exhibit solubility in various organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240 °C to 550 °C in nitrogen. This makes them potential candidates for advanced material applications (Butt et al., 2005).

Charge Transport in Electronics

The compound has been used in the study of core-cyanated distyryl-bithiophene for applications in field-effect transistors. These studies focus on the impacts of cyanated substitutions on molecular orbitals and charge transport properties, crucial for developing advanced electronic materials (Didane et al., 2010).

Molecular Interactions and Structure

Research has been conducted on bithiophene systems, including those associating with 3,4-ethylenedioxythiophene and 3-bromothiophene. These studies explore the self-rigidified structures of conjugated backbones due to non-bonded intramolecular interactions, providing insights into molecular design for various applications (Hergué et al., 2008).

Catalysis

The compound is also relevant in the field of catalysis. Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents, showing potential in catalytic activities like hydrogenation of nitrophenol and electro-oxidation of methanol, which are critical reactions in industrial chemistry (Sivakumar & Phani, 2011).

Photovoltaic Applications

Research into conjugated polymers containing alternating donor/acceptor units, such as those based on bithiophene, has shown promise for photovoltaic applications. These polymers exhibit desirable absorption characteristics and efficient charge transport, essential for the development of organic solar cells (Zhu et al., 2007).

Mechanism of Action

Safety and Hazards

2,2’-Bithiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-cyano-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c19-11-13-1-3-14(4-2-13)18(21)20-9-7-16-5-6-17(23-16)15-8-10-22-12-15/h1-6,8,10,12H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLYYGZGGSWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.